![molecular formula C18H16N2O4S B4332496 N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide](/img/structure/B4332496.png)
N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide
Overview
Description
N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide, also known as AQMS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of quinoline sulfonamides and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide is not yet fully understood. However, studies have suggested that it may act through a variety of mechanisms, including inhibition of enzymes involved in inflammation and cancer, as well as modulation of the immune system.
Biochemical and Physiological Effects:
Studies have shown that N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been shown to have anti-microbial properties, making it a promising candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide is its wide range of biological activities, which make it a promising candidate for the development of new drugs and therapies. Additionally, it can be easily synthesized in the laboratory, making it readily available for research purposes. However, one of the limitations of N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide is its potential toxicity, which requires careful consideration when conducting laboratory experiments.
Future Directions
There are several potential future directions for research on N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide. One area of interest is the development of new drugs and therapies based on its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide and its potential applications in various fields of research. Finally, research on the toxicity and safety of N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide is also needed to ensure its safe use in laboratory experiments and potential clinical applications.
Scientific Research Applications
N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide has been studied extensively for its potential applications in scientific research, particularly in the fields of medicine and biology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-12(21)13-6-3-4-8-15(13)20-25(22,23)17-10-9-16(24-2)18-14(17)7-5-11-19-18/h3-11,20H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBDVJMLNARNMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-8-methoxyquinoline-5-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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